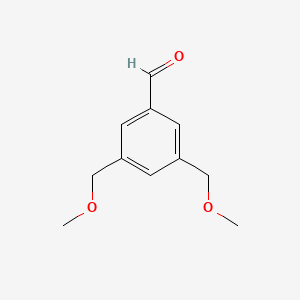
3,5-Bis(methoxymethyl)benzaldehyde
Numéro de catalogue B8700758
Poids moléculaire: 194.23 g/mol
Clé InChI: KJLBECPMEXYTQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07732549B2
Procedure details


Grignard solution was prepared from 13.4 g (54.7 mmol) of 3,5-bis(methoxymethyl)bromobenzene, 3.25 g (134 mmol) of magnesium, and 60 ml of tetrahydrofuran (hereinafter abbreviated as “THF”) in a reaction vessel of 200 ml. Subsequently, 30 ml (387 mmol) of dimethylformamide (DMF) was added dropwise into this solution at 0° C. and further agitated at room temperature for 3 hours after completion of the addition. Solvent was removed from the obtained reaction liquid by reduced pressure and 2N hydrochloric acid was added. The obtained reaction mixture was extracted 3 times with 50 ml of diethyl ether and the organic layer was collected and dried with anhydrous magnesium sulfate after rinsing with water. Residues obtained by the removal of solvent were purified by silica gel column chromatography to obtain 8.36 g (43.0 mmol) of the target 3,5-bis(methoxymethyl)benzaldehyde as a viscous liquid.





Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6](Br)[CH:7]=[C:8]([CH2:10][O:11][CH3:12])[CH:9]=1.[Mg].CN(C)[CH:17]=[O:18]>O1CCCC1>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([CH2:10][O:11][CH3:12])[CH:9]=1)[CH:17]=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COCC=1C=C(C=C(C1)COC)Br
|
|
Name
|
|
|
Quantity
|
3.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
further agitated at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed from the obtained reaction liquid by reduced pressure and 2N hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted 3 times with 50 ml of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
WASH
|
Type
|
WASH
|
|
Details
|
after rinsing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residues obtained by the removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC=1C=C(C=O)C=C(C1)COC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
